(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol
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Overview
Description
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol is a compound that features a pyrrolidine ring substituted with a pyridine moiety and a thiol group
Preparation Methods
The synthesis of (1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and thiol groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyridine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine and pyrrolidine rings can engage in binding interactions, while the thiol group can form covalent bonds with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and pyridine-containing molecules. Compared to these, (1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol is unique due to the presence of both a thiol group and a pyridine ring, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are 1-methyl-2-pyridin-3-yl-pyrrolidin-2-ol and 3-(1-methylpyrrolidin-2-yl)pyridine .
Properties
Molecular Formula |
C11H16N2S |
---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanethiol |
InChI |
InChI=1S/C11H16N2S/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3 |
InChI Key |
YZZOQRDSBWHFON-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)CS |
Origin of Product |
United States |
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